molecular formula C16H22N6O3 B2921534 (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 2034504-24-8

(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

カタログ番号: B2921534
CAS番号: 2034504-24-8
分子量: 346.391
InChIキー: VJSYLLTZWZKKNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a chemical compound provided for research purposes. It has the CAS Number 2034504-24-8 and a molecular formula of C16H22N6O3 . Its molecular weight is 346.38 g/mol . This molecule features a complex structure comprising a pyrrolidine ring linked to both a dimethylaminopyridazine and a methoxymethylpyrazole group . The integration of these heterocyclic motifs, commonly found in pharmaceuticals and agrochemicals, makes it a compound of interest in various research fields, particularly in medicinal chemistry for the synthesis and exploration of novel biologically active molecules . Researchers can utilize this compound as a key intermediate or building block in developing new chemical entities. It is intended for use in laboratory research only. This product is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-20(2)13-5-6-14(18-17-13)25-11-7-8-22(9-11)16(23)12-10-21(3)19-15(12)24-4/h5-6,10-11H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSYLLTZWZKKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone , also referred to as compound A , is a complex organic molecule with potential pharmacological applications. Its unique structure combines several bioactive moieties, suggesting diverse biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of compound A is C18H28N4O2C_{18}H_{28}N_{4}O_{2} with a molecular weight of approximately 332.448 g/mol. The structural components include:

  • Pyridazine ring : Known for its role in various biological activities.
  • Pyrrolidine moiety : Often associated with neuroprotective effects.
  • Methoxy-substituted pyrazole : Linked to anticancer properties.

Biological Activity Overview

Preliminary studies indicate that compound A may exhibit significant biological activities, including:

  • Phosphodiesterase Inhibition : Similar compounds have shown the ability to inhibit phosphodiesterase enzymes, which are crucial in regulating cyclic adenosine monophosphate (cAMP) levels, impacting conditions like asthma and chronic obstructive pulmonary disease.
  • Anticancer Properties : Related pyrazole derivatives have demonstrated interactions with cellular pathways involved in cancer progression, suggesting potential use in cancer therapy.
  • Anti-inflammatory Effects : The presence of the dimethylamino group may enhance anti-inflammatory activity by modulating cyclooxygenase (COX) enzyme activity, particularly COX-2 inhibition .

The mechanism of action for compound A involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The pyridazine and pyrazole rings may interact with various enzymes, potentially inhibiting their activity. For instance, studies on similar compounds indicate selective inhibition of COX enzymes without affecting their expression levels .
  • Binding Affinity Studies : Interaction studies are essential to understand how compound A binds to its targets, which can be evaluated through binding affinity assays.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of similar compounds:

  • Phosphodiesterase Inhibition : Compounds structurally related to compound A were tested for their ability to inhibit phosphodiesterase activity, showing effective modulation of cAMP levels in cellular models.

Anticancer Activity

Research has highlighted the anticancer potential of related pyridazine derivatives:

  • Cell Line Studies : Compounds similar to compound A were tested against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-DimethylaminopyridazineContains a dimethylamino group and pyridazine ringAntioxidant properties
Pyrrolidine derivativesIncorporate pyrrolidine ringsPotential neuroprotective effects
Methoxy-substituted pyrazolesFeature methoxy groups on pyrazole ringsAnticancer activity

The unique combination of functional groups in compound A may enhance its efficacy and selectivity compared to these structurally similar compounds.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

Pyridazine vs. Pyridine/Pyrimidine Analogs
  • Pyridazine Core: The target compound’s pyridazine ring (a six-membered di-aza heterocycle) is less common than pyridine or pyrimidine systems in medicinal compounds. This may influence electronic properties, solubility, and binding interactions. For example, pyridazine’s electron-deficient nature could enhance hydrogen bonding compared to pyridine derivatives like (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone .
  • Substituent Effects: The dimethylamino group on pyridazine likely increases solubility compared to chloro-substituted analogs (e.g., ’s dichloropyridinyl compound), which are more lipophilic .
Pyrazole Substituents
  • The 3-methoxy-1-methylpyrazole group in the target compound contrasts with phenyl or triazole-substituted pyrazoles in analogs like (4-phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone (). The methoxy group may enhance metabolic stability compared to nitro or azo groups, which are prone to reduction .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons
Compound Name (Example) Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~414.45 ~1.8 Moderate (DMSO) Dimethylamino-pyridazine, methoxy-pyrazole
(3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone 296.13 ~2.5 Low Chloro-pyridine, methyl-pyrazole
(4-Phenylazo-3,5-dimethylpyrazol-1-yl)[...]methanone 531.58 ~3.2 Poor Azo-phenyl, nitro-triazole
5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone 281.31 ~1.5 High Dihydropyrazole, methoxy-phenyl
  • Target vs.

Challenges in Similarity Assessment

  • Computational Similarity Metrics : Using Tanimoto or Dice coefficients (), the target compound’s pyridazine core would reduce similarity to pyridine/pyrimidine analogs (e.g., Tanimoto <0.5), highlighting limitations of structure-based virtual screening .
  • Activity Cliffs: Minor structural changes (e.g., pyridazine vs. pyridine) could lead to drastic activity differences, as seen in EGFR inhibitors () .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。